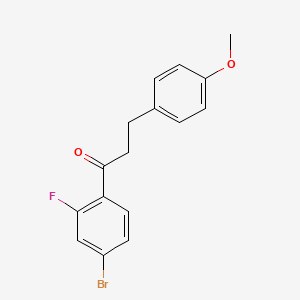

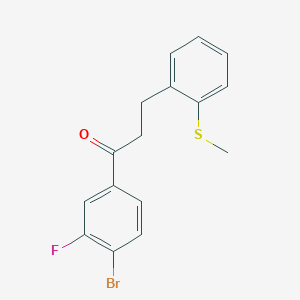

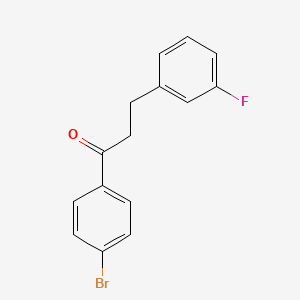

4'-Bromo-3-(3-fluorophenyl)propiophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4'-Bromo-3-(3-fluorophenyl)propiophenone" is not directly mentioned in the provided papers. However, the papers discuss various bromo- and fluoro-substituted aromatic compounds, which are structurally related to the compound . These compounds are often intermediates in the synthesis of more complex molecules, including pharmaceuticals, radiopharmaceuticals, and materials for electronic applications such as liquid crystal displays and fuel cells .

Synthesis Analysis

The synthesis of related bromo- and fluoro-substituted compounds typically involves multi-step reactions, including halogenation, protection/depro

Scientific Research Applications

Synthesis and Characterization in Chemical Studies

4'-Bromo-3-(3-fluorophenyl)propiophenone has been explored for its potential in synthesizing various chemical compounds. In one study, derivatives of this compound were synthesized and characterized, showing its utility in creating new chemical entities with potential applications in materials science and pharmaceuticals. The synthesis involved treating 4-Bromo-2-fluorobenzaldehyde with substituted hydroxy acetophenones, leading to the formation of chalcones. These chalcones were further processed to yield compounds with specific structural features, such as benzothiazepines and pyrazolines, indicating the versatility of 4'-Bromo-3-(3-fluorophenyl)propiophenone in chemical synthesis (Jagadhani, Kundlikar, & Karale, 2015).

Applications in Apoptosis Induction

Another significant application of derivatives of this compound is in the study of apoptosis, a critical process in cancer research. A derivative was investigated for its toxic effects on Spodoptera frugiperda (Sf9) cells, showing that it could induce apoptosis. This suggests potential therapeutic applications, especially in designing cancer treatments that require the induction of cell death in tumor cells. The study found that the compound could cause significant disruptions in cellular functions leading to apoptosis, including DNA fragmentation, caspase-3 activation, and loss of mitochondrial membrane potential, underscoring the compound's potential in biomedical research (Zhang, Tao, & Hou, 2012).

Role in Material Science

In material science, 4'-Bromo-3-(3-fluorophenyl)propiophenone derivatives have been utilized in tuning the electronic properties of conjugated polythiophenes. This application is crucial for developing advanced materials with specific electronic characteristics, useful in electronics and optoelectronics. The synthesis involved a series of steps, including bromination, protection of thiophene rings, and bromine/fluorine exchange, highlighting the compound's role in synthesizing materials with tailored electronic properties (Gohier, Frère, & Roncali, 2013).

properties

IUPAC Name |

1-(4-bromophenyl)-3-(3-fluorophenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrFO/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(17)10-11/h1-3,5-8,10H,4,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVJXTFCCNBFAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644524 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Bromo-3-(3-fluorophenyl)propiophenone | |

CAS RN |

898789-05-4 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.